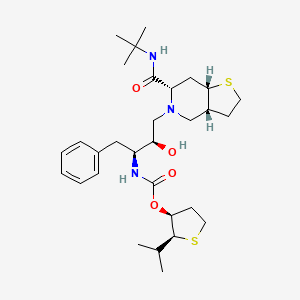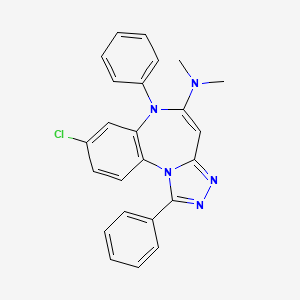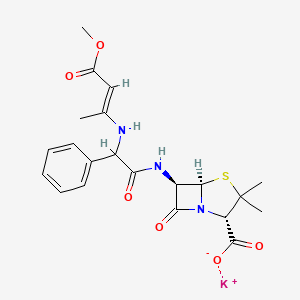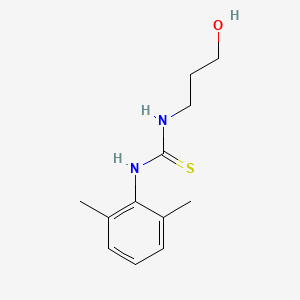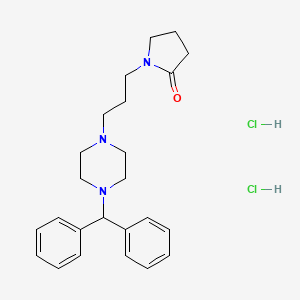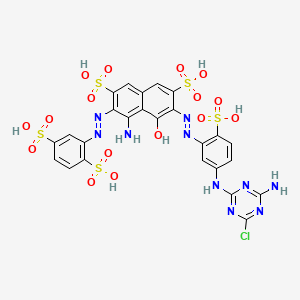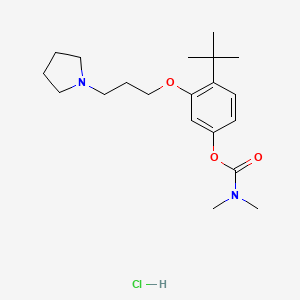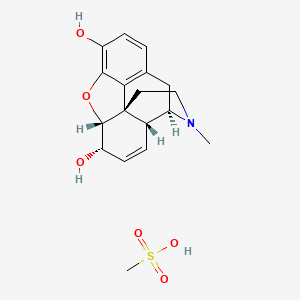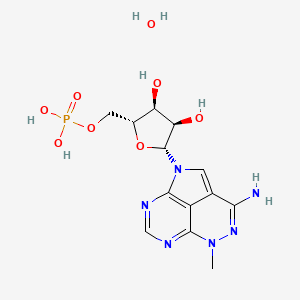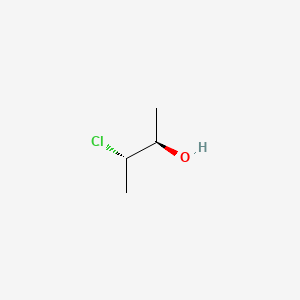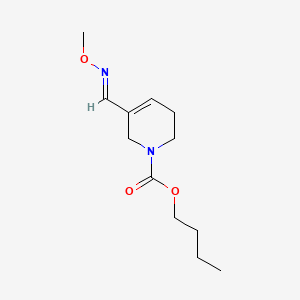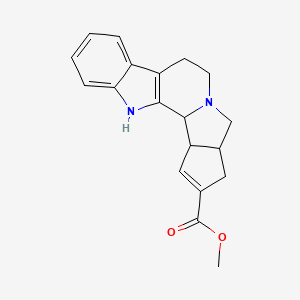
Cyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid, 3,3a,4,6,7,12,12b,12c-octahydro-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid, 3,3a,4,6,7,12,12b,12c-octahydro-, methyl ester is a complex organic compound featuring a fused ring system that includes indole and indolizine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid, 3,3a,4,6,7,12,12b,12c-octahydro-, methyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification. Key steps may include:
Cyclization: Formation of the indolizine ring through intramolecular cyclization reactions.
Esterification: Conversion of the carboxylic acid group to a methyl ester using reagents like methanol and sulfuric acid.
Industrial Production Methods: Industrial production may involve optimizing the synthetic route for higher yields and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols, typically using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid, 3,3a,4,6,7,12,12b,12c-octahydro-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and indolizine moieties can bind to active sites, influencing biological pathways. For example, it may inhibit enzyme activity or modulate receptor signaling, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Indolizine Derivatives: Compounds such as indolizine-1-carboxylic acid have structural similarities and comparable chemical properties.
Uniqueness: Cyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid, 3,3a,4,6,7,12,12b,12c-octahydro-, methyl ester is unique due to its fused ring system, which combines the properties of both indole and indolizine. This structural complexity enhances its potential for diverse biological activities and applications in various fields.
Eigenschaften
CAS-Nummer |
95669-29-7 |
|---|---|
Molekularformel |
C19H20N2O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
methyl 9,19-diazapentacyclo[10.7.0.02,9.03,7.013,18]nonadeca-1(12),4,13,15,17-pentaene-5-carboxylate |
InChI |
InChI=1S/C19H20N2O2/c1-23-19(22)11-8-12-10-21-7-6-14-13-4-2-3-5-16(13)20-17(14)18(21)15(12)9-11/h2-5,9,12,15,18,20H,6-8,10H2,1H3 |
InChI-Schlüssel |
XFELWZCZFWLNLU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2C(C1)CN3C2C4=C(CC3)C5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)
